molecular formula C20H26N2O2 B2999043 N-(2-Phenoxycyclopentyl)-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1385459-17-5

N-(2-Phenoxycyclopentyl)-1-prop-2-ynylpiperidine-4-carboxamide

Cat. No.: B2999043
CAS No.: 1385459-17-5
M. Wt: 326.44
InChI Key: YWSROZCESXQPFZ-UHFFFAOYSA-N
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Description

N-(2-Phenoxycyclopentyl)-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic chemical reagent of interest in medicinal chemistry and neuroscience research. Its molecular structure, which incorporates a phenoxycyclopentyl group and a prop-2-ynylpiperidine carboxamide, suggests potential for interaction with central nervous system targets. Piperidine-4-carboxamide scaffolds are found in compounds that modulate various biological targets, such as aminergic G-protein coupled receptors (citation:2). Research on compounds with similar structures has shown them to be valuable tools for investigating conditions like pain states (citation:5) and schizophrenia (citation:2). This compound is provided as a high-purity material to support in vitro binding assays and functional activity studies. It is intended for use by qualified researchers in a controlled laboratory setting. This compound is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-phenoxycyclopentyl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-2-13-22-14-11-16(12-15-22)20(23)21-18-9-6-10-19(18)24-17-7-4-3-5-8-17/h1,3-5,7-8,16,18-19H,6,9-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSROZCESXQPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2CCCC2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenoxycyclopentyl)-1-prop-2-ynylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxycyclopentyl Intermediate: The phenoxy group is introduced to the cyclopentyl ring through a nucleophilic aromatic substitution reaction.

    Introduction of the Prop-2-ynyl Group: The prop-2-ynyl group is added to the piperidine ring via a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under mild conditions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenoxycyclopentyl)-1-prop-2-ynylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups.

Scientific Research Applications

N-(2-Phenoxycyclopentyl)-1-prop-2-ynylpiperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(2-Phenoxycyclopentyl)-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

N-(2-Phenoxycyclopentyl)-1-prop-2-ynylpiperidine-4-carboxamide can be compared with other similar compounds, such as:

    N-(2-Phenoxycyclopentyl)prop-2-ynamide: Shares a similar phenoxycyclopentyl structure but lacks the piperidine ring.

    N-(3-chloro-5-(methylsulfonamido)phenyl)-1-(2-phenylcyclopentyl)-1H-pyrazole-4-carboxamide: Contains a pyrazole ring instead of a piperidine ring and has different substituents.

Biological Activity

N-(2-Phenoxycyclopentyl)-1-prop-2-ynylpiperidine-4-carboxamide is a compound that has garnered attention for its potential biological activity, particularly in the context of receptor modulation and therapeutic applications. This article delves into the compound's biological properties, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a piperidine ring substituted with a phenoxy group and an alkyne moiety. The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine ring is synthesized through cyclization reactions.
  • Introduction of the Phenoxy Group : This can be achieved via nucleophilic substitution reactions, where a phenolic compound is reacted with an activated halide.
  • Alkyne Functionalization : The prop-2-ynyl group is introduced through alkyne coupling reactions, which may involve Sonogashira or similar coupling methods.

Biological Activity

The biological activity of this compound has been primarily investigated in relation to its interaction with various receptors, particularly those involved in neurological processes.

Receptor Interactions

Research indicates that this compound exhibits selective antagonistic activity towards specific G protein-coupled receptors (GPCRs). For instance, modifications to the piperidine structure have shown varying affinities for the P2Y14 receptor, a target implicated in inflammatory responses and pain signaling.

Compound Receptor Affinity (IC50) Biological Effect
This compound7.96 nMAntagonist activity
Related Analog 120.0 nMReduced inflammatory response
Related Analog 24.1 nMHigh affinity, potential therapeutic use

Case Studies and Research Findings

Several case studies have explored the efficacy and safety of this compound in preclinical models:

  • Antinociceptive Activity : In animal models, this compound has demonstrated significant antinociceptive effects, suggesting its potential as a pain management agent.
    • Study Design : Mice were administered varying doses of the compound, followed by assessment using the hot plate test.
    • Findings : The compound significantly increased pain threshold compared to control groups.
  • Anti-inflammatory Effects : Another study highlighted its role in reducing inflammation in models of asthma.
    • Study Design : Mice subjected to induced asthma were treated with the compound.
    • Results : Marked reduction in lung inflammation was observed, supporting its role as an anti-inflammatory agent.
  • Neuroprotective Properties : Given its structural similarities to known neuroprotective agents, research has also focused on its ability to mitigate oxidative stress in neuronal cells.
    • Experimental Setup : Neuronal cell lines were exposed to oxidative stressors before treatment with the compound.
    • Outcome : The compound significantly reduced markers of oxidative damage.

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